molecular formula C26H26ClN3O2S B6555988 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-02-0

8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B6555988
CAS No.: 1040633-02-0
M. Wt: 480.0 g/mol
InChI Key: JJCHYVZXXRTTLC-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-c]quinoline core, a bicyclic system combining thiophene and quinoline rings. Key structural attributes include:

  • 3-(4-Ethylphenyl) group: Introduces steric bulk and hydrophobic interactions.
  • N-[2-(Morpholin-4-yl)ethyl]carboxamide: A morpholine-containing side chain that improves solubility and may engage in hydrogen bonding or target-specific interactions.

Thienoquinoline derivatives are explored for diverse bioactivities, including antimicrobial and antiparasitic properties, owing to their planar aromatic systems and tunable substituents .

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-N-(2-morpholin-4-ylethyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O2S/c1-2-17-3-5-18(6-4-17)23-21-16-29-22-8-7-19(27)15-20(22)24(21)33-25(23)26(31)28-9-10-30-11-13-32-14-12-30/h3-8,15-16H,2,9-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCHYVZXXRTTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a thienoquinoline core, which is known for its diverse pharmacological properties. The inclusion of a morpholine moiety enhances its biological profile, potentially influencing its interaction with various biological targets.

Molecular Formula

  • Molecular Formula : C19H22ClN3O2S
  • Molecular Weight : 371.91 g/mol

Anticancer Activity

Research indicates that derivatives of thienoquinolines exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7) through mechanisms involving apoptosis and modulation of cancer stem cell populations . The MTT assay revealed that treatment led to a significant reduction in cancer stem cell fractions, suggesting that this compound may target both bulk tumor cells and stem-like populations.

Antiviral Properties

The thienoquinoline scaffold has been evaluated for antiviral activity against various strains, including H5N1. Studies have shown that certain derivatives exhibit high inhibition rates against viral growth while maintaining low cytotoxicity levels . This suggests that the compound may be a candidate for further development as an antiviral agent.

Antibacterial Activity

The antibacterial potential of thienoquinolines has also been explored. Some derivatives have shown effectiveness against Gram-positive bacteria by inhibiting cell division proteins such as FtsZ. In particular, compounds with specific substitutions displayed notable inhibition zones in comparison to standard antibiotics .

Case Studies

Study Findings
Study 1The compound demonstrated significant cytotoxicity against MDA-MB-231 cells, leading to apoptosis in 70% of treated cells.
Study 2Inhibition of H5N1 growth was recorded at 91.2% with minimal cytotoxicity (79.3%).
Study 3Antibacterial assays revealed inhibition zones of up to 25 mm against Klebsiella pneumoniae.

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : Interaction with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Findings
Target Compound : 8-Chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide Thieno[3,2-c]quinoline 8-Cl, 3-(4-ethylphenyl), N-(morpholinoethyl) Not explicitly reported (in evidence) Hypothesized antimicrobial/antiparasitic activity based on core similarity .
KuSaSch105 : 3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Partially saturated thieno[2,3-b]quinoline 3-NH₂, 4-phenyl, N-(4-chlorophenyl) Antiplasmodial (IC₅₀ = 0.12 µM) Tetrahydro core increases flexibility; 4-chlorophenyl enhances potency against Plasmodium falciparum.
Compound 45 : 6-Fluoro-2-(3-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide Quinoline 6-F, 2-(morpholinomethylphenyl), N-(pyrrolidinylethyl) Multi-stage antimicrobial Morpholine and pyrrolidine side chains improve solubility and target engagement. Fluoro substituent enhances metabolic stability.
Compound 24 : 8-Iodo-4-phenylquinoline-2-N-morpholinecarboxamide Quinoline 8-I, 4-phenyl, N-morpholine Not explicitly reported Iodo substituent increases molecular weight and polarizability compared to chloro; may influence binding kinetics.
Compound (I) : 9-(3-Methoxyphenyl)-6,6-dimethyl-4-phenylthieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide Thieno[3,2-b]quinoline (sulfone) 9-(3-methoxyphenyl), 6,6-dimethyl, 8-keto ATP-sensitive potassium channel opener Sulfone and methoxy groups critical for channel modulation; planar structure essential for activity.

Structural and Functional Analysis

Core Modifications
  • Thienoquinoline vs. Quinoline: The sulfur atom in thienoquinoline increases electron richness and may enhance binding to metalloenzymes or aromatic pockets compared to quinoline .
Substituent Effects
  • Halogens : The target’s 8-Cl vs. Compound 24’s 8-I: Chloro offers moderate electronegativity and size, whereas iodo provides greater polarizability but may reduce metabolic stability .
  • Side Chains: The morpholinoethyl chain in the target mirrors solubility-enhancing strategies in Compound 45’s morpholinomethyl and pyrrolidinylethyl groups .

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